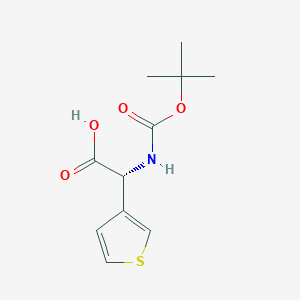

Boc-(R)-3-Thienylglycine

Vue d'ensemble

Description

®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available thiophene-3-carboxylic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries.

Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for ®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced thiophene derivatives.

Substitution: Substituted amino derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-(R)-3-Thienylglycine serves as an essential building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of the amino functionality, facilitating the formation of complex peptide structures. This property is particularly advantageous in pharmaceutical development, where specific peptide sequences are crucial for targeting biological pathways.

Drug Development

The compound's structural characteristics make it a candidate for developing novel drug candidates, especially in neuropharmacology. Its ability to interact with biological targets can lead to the design of compounds with improved efficacy and selectivity. Recent studies have highlighted its potential in synthesizing cyclic peptides, which are increasingly recognized for their therapeutic applications.

Biochemical Research

Researchers utilize this compound to investigate protein interactions and enzyme activities. Its incorporation into biochemical assays provides insights into metabolic pathways and disease mechanisms. For instance, studies have demonstrated its role in understanding how specific amino acids influence enzymatic activity and receptor interactions.

Material Science

In addition to its applications in biology and chemistry, this compound can be integrated into polymer matrices to enhance material properties. This capability is useful for developing advanced materials with tailored functionalities for various applications.

Analytical Chemistry

This compound is employed as a standard in chromatographic techniques, aiding in the accurate quantification of related compounds within complex mixtures. Its high purity and consistent performance make it a reliable reference in analytical settings.

Case Studies

- Neuropharmacology Applications : Research has shown that derivatives of this compound can modulate neurotransmitter systems, suggesting their potential use in treating neurodegenerative diseases.

- Peptide Therapeutics : A study highlighted the successful synthesis of bioactive peptides using this compound as a key intermediate, demonstrating its role in developing targeted therapies.

- Enzyme Interaction Studies : Investigations into how this compound affects enzyme kinetics have provided valuable data on its mechanism of action within biological systems.

Mécanisme D'action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-3-yl)butanoic acid

- (S)-3-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid is unique due to its specific chiral center and the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure makes it a valuable compound in various research and industrial applications.

Activité Biologique

Boc-(R)-3-thienylglycine is a derivative of glycine that has garnered attention due to its unique biological properties and potential applications in various fields, including drug development and biochemical research. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : CHNOS

- Molecular Weight : 257.31 g/mol

- Density : 1.273 g/cm³

- Boiling Point : 425.2 °C

- CAS Number : 33130-97-1

Biological Activity Overview

This compound has been studied for its role in various biological processes, including:

- Peptide Synthesis : It serves as a valuable building block in peptide synthesis, particularly in the development of pharmaceuticals targeting specific biological pathways .

- Drug Development : The compound's structure allows for the creation of novel drug candidates, especially in neuropharmacology, enhancing efficacy and selectivity .

- Biochemical Research : Researchers utilize it to study protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms .

This compound exhibits several mechanisms of action:

- Neuropharmacological Effects : It has been implicated in modulating neurotransmitter systems, which can influence mood and cognitive functions.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, making it a candidate for further investigation in cancer therapy .

- Influence on Muscle Recovery : As an amino acid derivative, it may play a role in muscle recovery post-exercise by influencing anabolic hormone secretion and reducing muscle damage .

Case Study 1: Antitumor Properties

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell types. This suggests a potential application in cancer therapy.

Case Study 2: Neuropharmacological Applications

Another research project focused on the neuropharmacological effects of this compound. The compound was shown to enhance synaptic plasticity in hippocampal neurons, suggesting its potential as a cognitive enhancer or neuroprotective agent.

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYLMXXKPBZDHN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427467 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33130-97-1 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.